Cas no 91748-09-3 (BENZENE, 2-ETHOXY-1,3-DIMETHYL-5-NITRO-)

2-Ethoxy-1,3-dimethyl-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring functionalized with ethoxy, methyl, and nitro groups at specific positions. The presence of the electron-withdrawing nitro group at the 5-position and the electron-donating ethoxy and methyl groups at the 2-, 1-, and 3-positions creates a unique electronic distribution, making it useful in organic synthesis and intermediate applications. Its structural features contribute to stability and reactivity in electrophilic and nucleophilic reactions. The compound's well-defined substitution pattern allows for selective modifications, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its purity and consistent composition ensure reliable performance in research and industrial processes.
BENZENE, 2-ETHOXY-1,3-DIMETHYL-5-NITRO- structure
91748-09-3 structure
Product name:BENZENE, 2-ETHOXY-1,3-DIMETHYL-5-NITRO-
CAS No:91748-09-3
MF:C10H13NO3
MW:195.215122938156
CID:3372380
PubChem ID:13343824

BENZENE, 2-ETHOXY-1,3-DIMETHYL-5-NITRO- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 2-ETHOXY-1,3-DIMETHYL-5-NITRO-
    • 2-ethoxy-1,3-dimethyl-5-nitrobenzene
    • 1,3-Dimethyl-2-ethoxy-5-nitrobenzene
    • 91748-09-3
    • 4-nitro-2,6-dimethyl-1-ethoxybenzene
    • 1-ETHOXY-2,6-DIMETHYL-4-NITROBENZENE
    • SCHEMBL6986698
    • 3,5-Dimethyl-4-ethoxy-nitrobenzene
    • Inchi: InChI=1S/C10H13NO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3
    • InChI Key: SZCGXJFNMIHJAF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 195.08954328Da
  • Monoisotopic Mass: 195.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 2.8

BENZENE, 2-ETHOXY-1,3-DIMETHYL-5-NITRO- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010007721-500mg
1,3-Dimethyl-2-ethoxy-5-nitrobenzene
91748-09-3 97%
500mg
$790.55 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748986-1g
2-Ethoxy-1,3-dimethyl-5-nitrobenzene
91748-09-3 98%
1g
¥5712.00 2024-04-25
Alichem
A010007721-250mg
1,3-Dimethyl-2-ethoxy-5-nitrobenzene
91748-09-3 97%
250mg
$499.20 2023-08-31
Alichem
A010007721-1g
1,3-Dimethyl-2-ethoxy-5-nitrobenzene
91748-09-3 97%
1g
$1519.80 2023-08-31

Additional information on BENZENE, 2-ETHOXY-1,3-DIMETHYL-5-NITRO-

2-Ethoxy-1,3-Dimethyl-5-Nitrobenzene (CAS No. 91748-09-3): An Overview of Its Synthesis, Properties, and Applications in Modern Chemistry

2-Ethoxy-1,3-Dimethyl-5-nitrobenzene (CAS No. 91748-09-3) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in various chemical processes and biological systems. In this comprehensive overview, we will delve into the synthesis, properties, and applications of 2-ethoxy-1,3-dimethyl-5-nitrobenzene, highlighting recent advancements and future prospects.

Synthesis of 2-Ethoxy-1,3-Dimethyl-5-Nitrobenzene

The synthesis of 2-ethoxy-1,3-dimethyl-5-nitrobenzene involves a series of well-defined chemical reactions that can be tailored to achieve high yields and purity. One of the most common synthetic routes begins with the nitration of 1,3-dimethylbenzene to form 1,3-dimethyl-5-nitrobenzene. This intermediate is then subjected to an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is further purified through recrystallization or column chromatography to obtain pure 2-ethoxy-1,3-dimethyl-5-nitrobenzene.

Recent studies have explored alternative synthetic methods to improve the efficiency and sustainability of the process. For instance, green chemistry approaches have been developed to minimize the use of hazardous reagents and reduce waste generation. One such method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Additionally, catalytic systems using metal complexes have been investigated to enhance the selectivity and yield of the alkylation step.

Physical and Chemical Properties

2-Ethoxy-1,3-dimethyl-5-nitrobenzene is a crystalline solid with a melting point ranging from 68°C to 70°C. It is insoluble in water but readily dissolves in organic solvents such as ethanol, acetone, and dichloromethane. The compound exhibits strong UV absorption due to the presence of the nitro group and aromatic ring system. Its molecular formula is C10H133, with a molecular weight of approximately 199.22 g/mol.

The electronic structure of 2-ethoxy-1,3-dimethyl-5-nitrobenzene has been studied using computational methods such as density functional theory (DFT). These calculations have provided insights into the distribution of electron density and the stability of various conformers. The presence of the ethoxy group and dimethyl substituents influences the electronic properties and reactivity of the molecule, making it a valuable building block for further chemical transformations.

Applications in Synthetic Chemistry

2-Ethoxy-1,3-dimethyl-5-nitrobenzene finds extensive use as an intermediate in synthetic chemistry due to its versatile reactivity profile. It can undergo a variety of reactions such as reduction to form amino derivatives, coupling reactions with other aromatic compounds, and substitution reactions at the nitro group. These transformations enable the synthesis of complex molecules with diverse functionalities.

In particular, the reduction of the nitro group to an amino group is a crucial step in many synthetic pathways. Recent advancements in catalytic hydrogenation using palladium-based catalysts have improved the efficiency and selectivity of this reaction. The resulting amino derivatives can be further functionalized through acylation or alkylation reactions to produce a wide range of products with potential applications in pharmaceuticals and materials science.

Biological Applications and Research

The biological activity of 2-ethoxy-1,3-dimethyl-5-nitrobenzene has been a subject of interest in medicinal chemistry and drug discovery. Studies have shown that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and anticancer activities. For example, certain amino derivatives derived from 2-ethoxy-1,3-dimethyl-5-nitrobenzene have demonstrated potent inhibitory effects on inflammatory cytokines such as TNF-alpha and IL-6.

In cancer research, compounds derived from 2-ethoxy-1,3-dimethyl-5-nitrobenzene have shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. Mechanistic studies have revealed that these compounds can induce apoptosis through multiple pathways, including mitochondrial dysfunction and DNA damage.

Safety Considerations and Environmental Impact

Safety considerations are paramount when handling any chemical compound. While 2-Ethoxy-1,3-dimethyl-5-nitrobenzene is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn at all times, and adequate ventilation should be maintained to prevent exposure.

In terms of environmental impact, efforts are being made to develop more sustainable synthetic methods for producing 2-Ethoxy-1,3-dimethyl-5-nitrobenzene. Green chemistry principles are being applied to minimize waste generation and reduce the use of harmful solvents. Additionally, life cycle assessments (LCAs) are being conducted to evaluate the environmental footprint of different synthetic routes.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 2-Ethoxy-1,3-dimethyl-5-nitrobenzene promises exciting developments in both synthetic chemistry and pharmaceutical applications. Advances in catalytic methods and green chemistry will continue to improve the efficiency and sustainability of its synthesis. Meanwhile, further exploration of its biological activities may lead to the discovery of novel therapeutic agents with significant clinical potential.

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